1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester
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Overview
Description
1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester is a derivative of indole, a significant heterocyclic compound found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This reaction involves the condensation of phenylhydrazine with an aldehyde or ketone under acidic conditions . Another method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale Fischer indole synthesis due to its efficiency and high yield. The reaction conditions are optimized to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .
Scientific Research Applications
1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic effects, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester involves its interaction with specific molecular targets and pathways. It can act as an agonist or antagonist of certain receptors, modulate enzyme activity, and influence gene expression. The exact pathways depend on the specific biological context and the target cells or tissues .
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate
- Methyl 1-(1H-indol-3-yl)methyl-2-naphthoate
- Indole-3-acetic acid
Uniqueness
1H-Indole-2-carboxylic acid, 7-hydroxy-1-methyl-, methyl ester is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity. Compared to other indole derivatives, it may exhibit distinct pharmacological properties and potential therapeutic applications .
Properties
CAS No. |
167479-17-6 |
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Molecular Formula |
C11H11NO3 |
Molecular Weight |
205.21 g/mol |
IUPAC Name |
methyl 7-hydroxy-1-methylindole-2-carboxylate |
InChI |
InChI=1S/C11H11NO3/c1-12-8(11(14)15-2)6-7-4-3-5-9(13)10(7)12/h3-6,13H,1-2H3 |
InChI Key |
GDGLHBXVUVWXAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC2=C1C(=CC=C2)O)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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